molecular formula C10H22N2S2 B13784665 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane CAS No. 64011-92-3

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane

Cat. No.: B13784665
CAS No.: 64011-92-3
M. Wt: 234.4 g/mol
InChI Key: VHIMWKYVYLKRKR-UHFFFAOYSA-N
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Description

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane is a compound characterized by its unique cyclobutane ring structure with two beta-mercaptoethylaminomethyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of alkenes, which forms the cyclobutane ring. The reaction conditions often include the use of a photocatalyst and visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include redox reactions and nucleophilic substitution, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: The parent compound with a simple four-membered ring structure.

    1,2-Diaminocyclobutane: Similar structure but with amino groups instead of beta-mercaptoethylaminomethyl groups.

    1,2-Dithiolane: Contains a five-membered ring with two sulfur atoms, offering different reactivity.

Uniqueness

1,2-Bis(beta-mercaptoethylaminomethyl) cyclobutane is unique due to the presence of both thiol and amino groups, which provide a versatile platform for various chemical modifications and applications. This dual functionality distinguishes it from other similar compounds and enhances its utility in diverse research fields .

Properties

CAS No.

64011-92-3

Molecular Formula

C10H22N2S2

Molecular Weight

234.4 g/mol

IUPAC Name

2-[[2-[(2-sulfanylethylamino)methyl]cyclobutyl]methylamino]ethanethiol

InChI

InChI=1S/C10H22N2S2/c13-5-3-11-7-9-1-2-10(9)8-12-4-6-14/h9-14H,1-8H2

InChI Key

VHIMWKYVYLKRKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CNCCS)CNCCS

Origin of Product

United States

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